Benzyl (2-methylphenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31775-70-9 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
benzyl 2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C16H16O2/c1-13-7-5-6-10-15(13)11-16(17)18-12-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI Key |
VTPRGJRKNWJCQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl 2 Methylphenyl Acetate and Analogous Systems
Esterification Strategies and Optimization
The formation of the ester linkage in benzyl (B1604629) (2-methylphenyl)acetate is a critical step, and numerous strategies have been developed to enhance the efficiency and sustainability of this transformation. These methods range from traditional acid catalysis to more modern, environmentally benign approaches.
Catalytic Approaches for Arylmethyl Ester Synthesis
Catalysis plays a pivotal role in the synthesis of arylmethyl esters, offering pathways that are often more efficient and selective than non-catalytic methods.
Acid-Catalyzed Methods: Conventional esterification often employs acid catalysts to accelerate the reaction between a carboxylic acid and an alcohol. For instance, the synthesis of benzyl acetate (B1210297), a related compound, can be achieved using sulfuric acid as a catalyst. scispace.com While effective, these methods can suffer from drawbacks such as corrosion and the generation of acidic waste. scispace.compsu.edu
Palladium-Catalyzed Carbonylation of Benzyl Acetates: A more advanced and sustainable approach involves the palladium-catalyzed carbonylation of benzyl acetates. rsc.orgmdpi.com This method allows for the synthesis of 2-alkylaryl acetates from benzyl alcohols, avoiding the use of hazardous halogenated compounds or strong mineral acids. rsc.orgmdpi.com The reaction typically proceeds in two steps, with the activation of the alcohol being a key consideration. mdpi.com Research has shown that a binary system of palladium acetate (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) is highly effective for this transformation. rsc.orgmdpi.com This catalytic system has been successfully applied to the methoxycarbonylation of benzyl alcohol to produce 2-phenylmethyl acetate with high yields. mdpi.com Furthermore, palladium-catalyzed carbonylation can utilize benzyl formates as both a CO surrogate and a benzyl alcohol substrate to produce arylacetamides. rsc.org
The table below summarizes key findings in the palladium-catalyzed synthesis of benzyl esters.
| Catalyst System | Substrates | Product | Key Features |
| Pd(OAc)₂/DPPF | Benzyl acetates, Alcohols | 2-Alkylaryl acetates | Halogen and strong acid-free, high yields. rsc.orgmdpi.com |
| Palladium-Stannous Acetate | Methylbenzenes, Carboxylic acids | Benzyl esters | Liquid phase process, uses air as oxidant. lookchem.com |
| Palladium Catalyst | Benzyl formates, Tertiary amines | Arylacetamides | Uses benzyl formate (B1220265) as CO surrogate and substrate. rsc.org |
Green Chemistry Principles in Esterification
The principles of green chemistry are increasingly influencing the design of synthetic routes for esters, aiming to reduce environmental impact and improve safety.
Solvent-Free Conditions: The development of solvent-free reaction conditions is a key aspect of green chemistry. For the synthesis of benzyl acetate, methods utilizing microwave irradiation in the presence of Brønsted acidic ionic liquids have been developed, eliminating the need for conventional organic solvents. geniusjournals.org Another approach involves the use of isopropenyl acetate (IPAc) as both a reagent and a solvent for the acetylation of benzyl alcohol, producing only acetone (B3395972) as a byproduct. rsc.org
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. wikipedia.org Chemoenzymatic polymerization of amino acids via aminolysis, a process related to ester formation, is an example of an atom-economical method. acs.org In the context of benzyl ester synthesis, direct benzylation of carboxylic acids with toluene (B28343) via palladium-catalyzed C-H acyloxylation demonstrates high atom economy, producing water as the only byproduct. organic-chemistry.org
The following table highlights some green chemistry approaches in ester synthesis.
| Green Chemistry Principle | Method | Catalyst/Reagent | Advantages |
| Solvent-Free | Microwave irradiation | Brønsted acidic ionic liquids | Elimination of volatile organic solvents. geniusjournals.org |
| Solvent-Free | Acetylation with IPAc | Isopropenyl acetate | Acetone is the only byproduct. rsc.org |
| Atom Economy | Direct C-H acyloxylation | Palladium catalyst | Water is the only byproduct. organic-chemistry.org |
| Green Solvents | Esterification in ionic liquids | [EMIM][HSO₄] | Recyclable catalyst, high conversion. nih.govresearchgate.net |
Phase-Transfer Catalysis in Related Benzyl Ester Formation
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving immiscible phases, such as an aqueous phase containing a nucleophile and an organic phase containing the substrate. wikipedia.org This method enhances reaction rates by transporting the reactant from one phase to another where the reaction occurs. wikipedia.orgbiomedres.us
In the synthesis of benzyl esters, PTC can be employed to facilitate the reaction between a carboxylate salt (in the aqueous phase) and benzyl halide (in the organic phase). google.com Quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride, are commonly used as phase-transfer catalysts. wikipedia.orggoogle.com A novel approach utilizes graphene oxide immobilized quaternary ammonium salt as a catalyst, which can shuttle between the oil and water phases, leading to high efficiency in benzyl ester synthesis. google.com This method offers advantages such as simple operation, green processing, and easy catalyst recovery. google.com However, it is important to note that when using benzyl-containing quaternary ammonium salts as catalysts in nucleophilic substitutions, there is a potential for the formation of benzylated side products. phasetransfercatalysis.com
Precursor Synthesis and Regiospecific Functionalization
Synthesis of Substituted Phenylacetic Acid Derivatives
The synthesis of 2-methylphenylacetic acid, a crucial precursor, can be achieved through various routes, often starting from readily available materials like o-xylene (B151617) or o-methyl-benzene acetonitrile.
Routes from o-Methyl-benzene Acetonitrile: One common method for preparing methylphenylacetic acids is the hydrolysis of the corresponding methyl-benzene acetonitrile. google.comgoogle.com This hydrolysis can be performed under acidic conditions, for example, by heating the nitrile with sulfuric acid. google.comgoogle.com The process involves the slow addition of the nitrile to a pre-prepared sulfuric acid solution at elevated temperatures. google.com Following the reaction, the product is isolated through a series of neutralization and acidification steps. google.com
Michael Addition Strategies: While not directly mentioned for 2-methylphenylacetic acid in the provided context, Michael addition is a general and powerful strategy for the formation of carbon-carbon bonds and could be conceptually applied in the synthesis of more complex substituted phenylacetic acid derivatives.
The table below outlines a typical synthesis of methylphenylacetic acid from its nitrile precursor.
| Starting Material | Reagents | Key Conditions | Product |
| o-Methyl-benzene acetonitrile | Sulfuric acid, Water | 90–150 °C | 2-Methylphenylacetic acid |
Preparation and Functionalization of Benzyl Alcohol/Halide Precursors
Benzyl alcohol and its corresponding halides are the other essential components for the synthesis of benzyl (2-methylphenyl)acetate.
Acetylation of Benzyl Alcohol: The acetylation of benzyl alcohol to form benzyl acetate is a well-studied reaction and serves as a model for the esterification step. mdpi.comoiccpress.com This can be achieved using various acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride. mdpi.comoiccpress.com Catalyst and solvent-free conditions have been developed for the acetylation of benzyl alcohol with acetic anhydride, achieving complete conversion at 60 °C. mdpi.com
Preparation of Benzyl Halides: Benzyl halides, particularly benzyl chloride and benzyl bromide, are versatile precursors for ester synthesis. Benzyl chloride can be prepared from benzyl alcohol by reaction with hydrochloric acid. sciencemadness.org Another route is the chloromethylation of benzene (B151609) using formaldehyde (B43269) and hydrogen chloride in the presence of a zinc chloride catalyst. sciencemadness.orggoogle.com The free-radical chlorination of toluene using chlorine gas and UV light is another method for producing benzyl chloride. youtube.com For the synthesis of substituted benzyl halides, such as o-nitrobenzyl bromide, o-nitrotoluene can be reacted with hydrobromic acid and hydrogen peroxide under illumination with an LED light, representing a greener approach. google.com
The following table summarizes various methods for the preparation of benzyl alcohol and benzyl halide precursors.
| Precursor | Starting Material(s) | Reagents | Key Features |
| Benzyl acetate | Benzyl alcohol | Acetic anhydride | Catalyst and solvent-free conditions possible. mdpi.com |
| Benzyl chloride | Benzyl alcohol | Hydrochloric acid | Direct substitution reaction. sciencemadness.org |
| Benzyl chloride | Benzene, Formaldehyde | Hydrogen chloride, Zinc chloride | Chloromethylation reaction. sciencemadness.orggoogle.com |
| Benzyl chloride | Toluene | Chlorine gas, UV light | Free-radical chlorination. youtube.com |
| o-Nitrobenzyl bromide | o-Nitrotoluene | Hydrobromic acid, Hydrogen peroxide | Green method using LED light. google.com |
Novel Synthetic Routes and Derivatization Strategies
Modern organic synthesis continually seeks more efficient and precise methods for constructing molecules. For target compounds like this compound and its analogs, this involves leveraging cutting-edge catalytic systems, stereocontrolled reactions, and process-intensified strategies like one-pot sequences.
Organometallic catalysis, particularly using transition metals like palladium, provides powerful tools for the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds under mild conditions. rsc.orgrsc.org These methods are essential for synthesizing complex molecular architectures from simple precursors.
Palladium-catalyzed cross-coupling reactions are exceptionally versatile for creating C-C bonds. rsc.orgrsc.org A relevant example is the palladium-catalyzed C-glycosylation, which couples glycosyl donors with various partners. rsc.orgrsc.org In a specific application, Shinozuka et al. demonstrated the palladium-catalyzed reaction of 1-tributylstannyl glycals with benzyl bromides to form C-glycosides. rsc.org While this builds a C-C bond to a sugar moiety rather than a 2-methylphenyl group, it establishes the reactivity of benzyl halides in palladium-catalyzed cross-coupling. However, it was noted that 2-substituted benzyl bromides did not yield the desired products under the tested conditions, indicating that steric hindrance on the benzyl ring can be a limiting factor for certain catalytic systems. rsc.org Another novel palladium(0)-catalyzed domino reaction enables the preparation of cyclopropane (B1198618) derivatives from benzyl bromides through a process involving C(sp3)-H bond activation. nih.gov
For the crucial ester C-O bond formation, innovative catalysts are being developed to offer greener and more efficient alternatives to traditional acid catalysis. One such advancement is the use of asymmetrically modified polyoxometalates. A Cu-Anderson-type polyoxometalate, modified with pentaerythritol (B129877) ligands, has shown exceptional activity in the synthesis of benzyl acetate. nih.gov This system demonstrates high efficiency and recyclability, presenting a promising eco-friendly pathway for esterification reactions that could be adapted for the synthesis of this compound. nih.gov
| Reaction Type | Catalyst System | Reactants | Bond Formed | Key Finding | Reference |
|---|---|---|---|---|---|
| Benzyl C-Glycosylation | Palladium | 1-Tributylstannyl Glycals + Benzyl Bromides | C-C | Effective for unsubstituted benzyl bromide; 2-substituted variants were unsuccessful under standard conditions. | rsc.org |
| Esterification | Asymmetrically Modified Cu-Anderson Polyoxometalate | Alcohol + Carboxylic Acid | C-O | Demonstrated high catalytic activity, stability, and recyclability for benzyl acetate synthesis. | nih.gov |
| Cyclopropanation | Palladium(0) | Benzyl Bromides + Alkenes | C-C | A domino reaction involving Heck-type coupling and C(sp3)-H activation. | nih.gov |
The synthesis of chiral molecules, where a compound and its mirror image are non-superimposable, is a cornerstone of modern chemistry. For analogs of this compound, introducing chirality can lead to compounds with unique properties. This can be achieved through asymmetric synthesis or by separating a racemic mixture (a 50:50 mixture of both enantiomers) in a process called optical resolution.
A direct example of optical resolution involving the 2-methylphenyl moiety is the separation of (±)-1,2-Bis(2-methylphenyl)ethylene-1,2-diamine. acs.org This racemic compound was successfully resolved into its individual enantiomers, providing a chiral framework that can be used in further synthesis. acs.org Another method involves the chromatographic separation of diastereomers or enantiomers. For instance, diastereomeric sulfoxides containing a methoxyphenyl group were separated by column chromatography, and the resulting pairs of enantiomers were further resolved using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase like CHIRALPAK IA. mdpi.com
Beyond resolution, asymmetric synthesis aims to directly produce a single enantiomer. A classic strategy involves using chiral auxiliaries or catalysts. In the asymmetric synthesis of (+)- or (-)-2-methyloctanal, chiral amines derived from amino acids were used to form chiral metalloenamines. uoa.gr Alkylation of these intermediates followed by hydrolysis yielded the target aldehyde with a significant enantiomeric excess (up to 58%). uoa.gr The study highlighted how the structure of the chiral amine influences the stereochemical outcome of the reaction. uoa.gr More recently, cobalt-catalyzed asymmetric reductive coupling has been developed to create sterically congested chiral amides from racemic tertiary alkyl halides and isocyanates with excellent enantioselectivity. acs.org These principles of using chiral ligands and catalysts could be applied to develop stereoselective syntheses of chiral analogs of this compound.
| Method | Target/Example Moiety | Technique | Key Outcome | Reference |
|---|---|---|---|---|
| Optical Resolution | (±)-1,2-Bis(2-methylphenyl)ethylene-1,2-diamine | Classical Resolution | Separation of enantiomers to provide a chiral framework. | acs.org |
| Chiral Chromatography | Diastereomeric/Enantiomeric Sulfoxides | Semi-preparative Chiral HPLC | Isolation of individual enantiomers with high purity (>99% ee). | mdpi.com |
| Asymmetric Alkylation | 2-Methyloctanal | Chiral alkoxy amines as auxiliaries | Formation of either optical antipode with up to 58% enantiomeric excess. | uoa.gr |
| Asymmetric Reductive Coupling | α-Quaternary Amides | Cobalt-catalysis with chiral NPN ligand | High yield and exceptional enantioselectivity (e.g., 93.5:6.5 er). | acs.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, represent a highly efficient synthetic strategy. nih.govnih.gov This approach, along with one-pot sequences where subsequent reactions are performed in the same vessel, enhances synthetic efficiency by reducing the number of steps, minimizing waste, and saving time and resources. nih.govethernet.edu.et
The power of MCRs lies in their ability to rapidly generate molecular complexity. nih.gov Well-known MCRs include isonitrile-based reactions like the Ugi and Passerini reactions, which are powerful tools for synthesizing amides and esters, respectively. nih.gov The combination of MCRs with other powerful transformations, such as click chemistry, has been shown to be a potent strategy for creating complex heterocyclic structures in a few steps. proquest.com For example, a one-pot, four-component reaction has been used to synthesize complex triazole derivatives in good to excellent yields by combining phthalhydrazide, an aldehyde, an active methylene (B1212753) compound, and an azide (B81097) in the presence of two different catalysts. proquest.com
While a specific MCR for this compound is not prominently documented, a hypothetical one-pot esterification process can be envisioned. Such a reaction could involve the simultaneous combination of 2-methylphenylacetic acid, benzyl alcohol, a dehydrating agent, and an appropriate catalyst in a single reaction vessel. This would circumvent the need for isolating activated intermediates, such as an acid chloride, thereby streamlining the synthesis compared to traditional linear approaches. The development of such MCRs and one-pot sequences is a key goal in modern organic synthesis to improve sustainability and step economy. nih.gov
Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Benzyl (B1604629) (2-methylphenyl)acetate. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) experiments, a complete assignment of proton and carbon signals can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For Benzyl (2-methylphenyl)acetate, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl and 2-methylphenyl (tolyl) rings, the benzylic methylene (B1212753) protons, the methylene protons of the acetate (B1210297) group, and the methyl protons on the tolyl ring. The aromatic region typically shows complex multiplets due to spin-spin coupling between adjacent protons. The benzylic CH₂ proton chegg.coms appear as a singlet, as do the acetate CH₂ protons and the tolyl CH₃ protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical shifts of each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group, the carbons of the two aromatic rings, the benzylic methylene carbon, the acetate methylene carbon, and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.
2D-NMR Spectroscopy: nih.gov For complex derivatives or to confirm assignments, 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY experiments scielo.brestablish correlations between protons that are coupled to each other, helping to trace the connectivity within the aromatic spin systems.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons bearing hydrogen atoms.
HMBC reveals corr scielo.brelations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments, such as linking the benzyl and 2-methylphenylacetate moieties.
Predicted NMR Data for scielo.br this compound:
¹H NMR (CDCl₃, predicted):
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Benzyl Aromatic (5H) | 7.30-7.45 | m |
| 2-Methylphenyl Aromatic (4H) | 7.10-7.25 | m |
| Benzyl CH₂ | 5.15 | s |
| Acetate CH₂ | 3.65 | s |
| Tolyl CH₃ | 2.25 | s |
¹³C NMR (CDCl₃, predicted):
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 171.5 |
| Benzyl Aromatic C (quat.) | 135.8 |
| 2-Methylphenyl Aromatic C (quat.) | 136.5 |
| 2-Methylphenyl Aromatic C-CH₃ | 133.0 |
| Aromatic CHs | 127.5-130.5 |
| Benzyl CH₂ | 66.8 |
| Acetate CH₂ | 41.5 |
| Tolyl CH₃ | 19.0 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and bonding within a molecule.
FT-IR Spectroscopy: ualberta.caThe FT-IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically found in the region of 1735-1750 cm⁻¹. Other significant bands include C-O stretching vibrations for the ester linkage, aromatic C=C stretching bands, and C-H stretching and bending vibrations for both aromatic and aliphatic groups.
Raman Spectroscopy: core.ac.ukmdpi.comRaman spectroscopy complements FT-IR by providing information on less polar bonds and symmetric vibrations. Key features in the Raman chemicalbook.com spectrum would include the aromatic ring breathing modes and the symmetric stretching of non-polar bonds, which may be weak or absent in the IR spectrum.
Key Vibrational Freque core.ac.ukncies for this compound:
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3060-3030 | Aromatic C-H Stretch |
| ~2980-2920 | Aliphatic C-H Stretch |
| ~1740 | C=O Ester Stretch |
| ~1600, ~1490 | Aromatic C=C Stretch |
| ~1250-1150 | C-O Ester Stretch |
| ~750-700 | Aromatic C-H Out-of-Plane Bend |
High-Resolution Mass Spectrometry (HRMS) and Gas/Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.
HRMS: High-Resolutio rsc.orgn Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of this compound (C₁₆H₁₆O₂).
GC-MS/LC-MS: When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS can be used to analyze complex mixtures and monitor reactions. For this compound, GC-MS analysis reveals a characteristic fragmentation pattern upon electron ionization. A key fragmentation pathw oup.comay involves the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of benzyl esters. Another significant fragm miamioh.eduent corresponds to the 2-methylphenylacetyl moiety.
Expected Key Fragments in the Mass Spectrum:
| m/z | Fragment Ion |
| 240 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 133 | [CH₃C₆H₄CH₂CO]⁺ |
| 105 | [CH₃C₆H₄CH₂]⁺ |
Single Crystal X-ray Diffraction (SC-XRD) Analysis for Definitive Three-Dimensional Structural Elucidation of Related Materials
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and torsional angles. While Benzyl (2-methylphe mdpi.comnyl)acetate is a liquid at room temperature and thus not amenable to this technique, SC-XRD studies on related crystalline benzyl esters and substituted phenylacetates provide valuable insights into the expected molecular conformation.
These studies typically nih.govresearchgate.netshow that the phenyl rings are planar, and the ester group adopts a preferred conformation to minimize steric hindrance. The analysis of crystal p mdpi.comacking in related solids reveals the nature and geometry of intermolecular interactions, such as C-H···π and π-π stacking, which influence the macroscopic properties of the material. The data from related str mdpi.commdpi.comuctures can serve as a benchmark for validating the geometries obtained from computational chemistry methods.
Quantum Chemical and Computational Chemistry Studies
Computational chemistry offers powerful tools to complement experimental data, providing insights into the structural and electronic properties of molecules.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure and optimized geometry of molecules. Calculations, often using irejournals.comnih.gov functionals like B3LYP with basis sets such as 6-311G(d,p), can determine the most stable conformation of this compound by minimizing the molecule's energy.
These calculations provi umt.edu.myiucr.orgde precise values for bond lengths, bond angles, and dihedral angles. Furthermore, DFT allows for the analysis of frontier molecular orbitals (HOMO and LUMO), the energy gap of which is a key indicator of the molecule's chemical reactivity and electronic properties. Molecular Electrostatic P nih.govotential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
A significant application of quantum chemistry is the prediction of spectroscopic data, which can aid in the assignment of experimental spectra.
NMR Chemical Shift s: By calculating the magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method, theoretical ¹H and ¹³C NMR chemical shifts can be predicted. Comparing these calculate researchgate.netd shifts with experimental values can confirm structural assignments and help resolve ambiguities, especially in complex molecules.
IR Vibrational Fre scielo.brquencies: DFT calculations can also predict the vibrational frequencies and intensities of a molecule. The calculated harmonic f aip.orgrequencies are often systematically scaled to account for anharmonicity and basis set limitations, resulting in a theoretical spectrum that closely matches the experimental FT-IR and Raman spectra. This allows for a detaile jetir.orgnih.govd and confident assignment of each vibrational mode to specific atomic motions within the molecule.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other chemical species.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting higher nucleophilicity. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level signifies a greater ability to accept electrons, indicating higher electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical hardness. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For this compound, a computational analysis, typically using Density Functional Theory (DFT), would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the phenyl rings, which are electron-rich, while the LUMO would likely be centered around the electrophilic carbonyl group of the ester.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for understanding the molecule's chemical behavior.
Interactive Data Table: Global Reactivity Descriptors
This table outlines the key reactivity descriptors that would be derived from a computational analysis of this compound. Specific values are not available in the current literature.
| Descriptor | Formula | Significance | Predicted Value |
| HOMO Energy (EHOMO) | - | Electron-donating ability | Not Available |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | Not Available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity | Not Available |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | Not Available |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration | Not Available |
| Global Softness (S) | 1 / (2η) | Measure of molecular polarizability | Not Available |
| Electrophilicity Index (ω) | μ² / (2η) | Global electrophilic nature | Not Available |
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Large NLO effects typically arise in molecules with extensive π-conjugated systems that are asymmetrically substituted with strong electron-donating and electron-accepting groups. This "push-pull" mechanism facilitates intramolecular charge transfer upon excitation by an electric field, leading to a significant NLO response.
This compound does not possess the typical structural features of a high-performance NLO chromophore. It lacks a long, conjugated π-system and the strong push-pull substituents that are characteristic of such materials. While any molecule will exhibit some degree of hyperpolarizability, for simple esters like this, the values are expected to be very small.
A computational investigation into the NLO properties of this compound would involve calculating the first hyperpolarizability (β) and second hyperpolarizability (γ), which are tensors that quantify the second- and third-order NLO responses, respectively. These calculations are typically performed using quantum chemical methods like DFT or Hartree-Fock.
Interactive Data Table: Calculated Nonlinear Optical Properties
This table lists the NLO parameters that would be calculated to assess the potential of this compound as an NLO material. As the compound is not expected to have significant NLO properties, these values have not been reported in the literature.
| Parameter | Symbol | Description | Predicted Value |
| Dipole Moment | μ | Measures the separation of positive and negative charges. | Not Available |
| Mean Polarizability | <α> | The average linear response to an electric field. | Not Available |
| First Hyperpolarizability | β | Quantifies the second-order NLO response (e.g., second-harmonic generation). | Not Available |
| Second Hyperpolarizability | γ | Quantifies the third-order NLO response (e.g., third-harmonic generation). | Not Available |
Reaction Pathway Energetics and Transition State Analysis
Understanding the mechanism of a chemical reaction involves mapping the potential energy surface that connects reactants to products. Computational chemistry is an indispensable tool for this purpose, allowing for the detailed study of reaction pathway energetics and the characterization of transient structures like transition states.
For an ester such as this compound, a common and important reaction is hydrolysis, which can be catalyzed by either acid or base. A computational study of this reaction would involve:
Modeling Reactants, Intermediates, and Products: The 3D structures and energies of the starting materials (ester and water/hydroxide), any tetrahedral intermediates, and the final products (benzyl alcohol and 2-methylphenylacetic acid/acetate) are calculated.
Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Its structure represents the configuration of atoms at the peak of the activation energy barrier. Sophisticated algorithms are used to locate this saddle point on the potential energy surface.
Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value is fundamentally important as it determines the reaction rate. A lower activation energy corresponds to a faster reaction.
By mapping this pathway, chemists can gain a deep understanding of the reaction mechanism, including the specific bond-making and bond-breaking processes involved. For example, in the hydrolysis of this compound, calculations could elucidate the energetics of the nucleophilic attack on the carbonyl carbon and the subsequent departure of the benzyl alcohol leaving group.
Interactive Data Table: Hypothetical Reaction Energetics (e.g., Hydrolysis)
This table illustrates the energetic parameters that would be calculated in a study of a reaction pathway for this compound. Specific values are dependent on the reaction and conditions and are not available in the literature.
| Parameter | Symbol | Description | Value |
| Energy of Reactants | Ereactants | Sum of the energies of the starting materials. | Not Available |
| Energy of Transition State | ETS | Energy of the highest point on the reaction pathway. | Not Available |
| Energy of Products | Eproducts | Sum of the energies of the final products. | Not Available |
| Activation Energy | Ea | ETS - Ereactants; the energy barrier for the reaction. | Not Available |
| Reaction Energy | ΔErxn | Eproducts - Ereactants; the overall energy change of the reaction. | Not Available |
Chemical Transformations and Advanced Derivatization of Arylmethyl Acetates
Selective Modifications of the Ester Linkage
The ester functionality in benzyl (B1604629) (2-methylphenyl)acetate is a prime site for chemical modification, primarily through hydrolysis and transesterification reactions.
Hydrolysis: The cleavage of the ester bond in benzyl esters to yield the corresponding benzyl alcohol and carboxylic acid is a fundamental transformation. The rate of hydrolysis can be influenced by the structure of the ester. For instance, studies on various benzyl esters have shown that the rate of hydrolysis follows a specific order, with benzyl acetate (B1210297) hydrolyzing faster than benzyl benzoate (B1203000) and benzyl salicylate. archive.org This reaction is often reversible, and the equilibrium can be shifted towards the products by removing one of them from the reaction mixture. google.com Industrial processes for the hydrolysis of benzyl acetate sometimes employ cation-exchange resins as catalysts, although this can require a large excess of water. google.com The hydrolysis of benzyl acetate is an equilibrium reaction, and at 80°C with an equimolar feed of benzyl acetate and water, the equilibrium conversion is approximately 38.7%. google.com
Transesterification: This process involves the reaction of an ester with an alcohol to exchange the alkoxy group. Transesterification of benzyl (2-methylphenyl)acetate with various nucleophiles can lead to a wide range of new esters. For example, enzyme-catalyzed transesterification of benzyl alcohol with vinyl acetate has been demonstrated to produce benzyl acetate in high yields. researchgate.net The use of acyltransferases, such as the one from Mycobacterium smegmatis (MsAcT), can facilitate these reactions under aqueous conditions. researchgate.net The choice of acyl donor is crucial; for instance, vinyl acetate is often used as it leads to an irreversible reaction due to the tautomerization of the resulting enol to acetaldehyde. researchgate.net
Functionalization of the Aromatic Moieties (Benzyl and 2-methylphenyl)
The two aromatic rings of this compound offer opportunities for functionalization through various substitution reactions.
Regioselective Substitution Reactions on the Phenyl Rings
Achieving regioselective substitution on the phenyl rings of this compound is crucial for synthesizing specifically functionalized derivatives. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, the selective monoarylation of acetate esters using aryl chlorides can be achieved under mild conditions using specific palladium precatalysts with bulky biarylmonophosphine ligands. colab.wsnih.govorganic-chemistry.org These methods have been shown to tolerate a variety of heterocyclic substrates. colab.wsnih.govorganic-chemistry.orgnih.gov The electronic properties of the substituents on the aromatic rings can significantly influence the reaction yields, with electron-withdrawing groups sometimes enhancing efficiency and electron-donating groups diminishing it. acs.orgacs.org
Transformations Involving the Methyl Group of the 2-methylphenyl Moiety
The methyl group on the 2-methylphenyl ring provides a handle for further synthetic modifications.
Bromination for Further Synthesis: The methyl group can be selectively brominated to introduce a reactive site for subsequent reactions. For example, the bromination of a methyl group on an aromatic ring can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV light. researchgate.net This benzylic bromination creates a versatile intermediate that can be used in a variety of nucleophilic substitution reactions to introduce new functional groups. For instance, the resulting benzyl bromide derivative can be a precursor for the synthesis of more complex molecules. The use of a strong acid can sometimes enhance the electrophilicity of the brominating agent. researchgate.net
Synthesis of Complex Architectures and Biologically Inspired Analogs
The derivatization of this compound can extend to the construction of more complex molecular architectures, including heterocyclic systems and functional materials.
Construction of Heterocyclic Systems from Phenylacetic Acid Precursors
Phenylacetic acid, which can be derived from the hydrolysis of this compound, is a valuable precursor for the synthesis of various heterocyclic compounds. rsc.org
Oxadiazole Derivatives: 1,3,4-Oxadiazoles can be synthesized from carboxylic acids and acid hydrazides through cyclization reactions, often using reagents like phosphorus oxychloride. core.ac.uk These heterocyclic systems are of interest in medicinal chemistry. core.ac.uk Similarly, 1,2,4-oxadiazole (B8745197) derivatives can be prepared through various synthetic routes, including the cyclization of amidoximes with carboxylic acid derivatives. nih.gov These compounds have shown a broad range of biological activities. nih.govrsc.orgmdpi.com
Quinoxaline Scaffolds: Quinoxaline derivatives are typically synthesized by the condensation of o-phenylenediamines with α-dicarbonyl compounds. nih.gov Phenylacetic acid derivatives can be utilized to generate the necessary dicarbonyl precursors. Quinoxaline scaffolds are important in the development of new therapeutic agents. nih.govnih.govmdpi.com For instance, quinoxaline-2-carboxylic acids can be synthesized and have been investigated as kinase inhibitors. nih.gov
Preparation of Functionalized Derivatives for Material Science Investigations
The functionalization of the this compound framework can lead to molecules with interesting properties for materials science. The introduction of specific aromatic moieties can influence properties like cytotoxicity and cellular uptake in biological systems, which is relevant for the design of new materials for biomedical applications. nih.gov Furthermore, the synthesis of derivatives with unique three-dimensional structures, such as those incorporating paracyclophane scaffolds, can lead to materials with novel applications. acs.org The preparation of benzylboronates from benzylic acids, which can be obtained from the corresponding esters, opens up avenues for creating new carbon-boron bonds and accessing a wide range of organoboron compounds valuable in organic synthesis and materials science. acs.orgacs.org
Environmental Fate and Mechanistic Aspects of Degradation in Research
Photochemical Degradation Pathways and Kinetics under Environmental Mimicry
The photochemical degradation of Benzyl (B1604629) (2-methylphenyl)acetate in the environment is anticipated to proceed through several key mechanisms, primarily driven by reactions with photochemically generated species like hydroxyl radicals (•OH) and direct absorption of UV radiation.
The ester functional group and the two aromatic rings are the most likely sites for photochemical attack. For analogous compounds like benzyl acetate (B1210297), degradation in the gas phase is primarily initiated by reaction with hydroxyl radicals, with an estimated atmospheric half-life of about 2.5 days. nih.gov This suggests that the benzyl portion of Benzyl (2-methylphenyl)acetate would be similarly susceptible to atmospheric oxidation.
In aqueous environments, the photodegradation of aromatic compounds is often facilitated by photosensitizers and can be accelerated by photocatalysts like titanium dioxide (TiO2). nih.govmdpi.comzenodo.org Studies on benzyl esters have shown that photodecarboxylation can occur under UV irradiation. acs.org For this compound, this could lead to the formation of radical species. The presence of a methyl group on the phenyl ring, as seen in toluene (B28343) and xylene, can also influence photochemical reactivity. These alkyl-substituted aromatics are known to be significant precursors to soot formation during combustion, indicating their susceptibility to oxidative reactions. researchgate.net
The primary photochemical degradation pathways for this compound are hypothesized to be:
Reaction with Hydroxyl Radicals (•OH): This is a major pathway in both the atmosphere and sunlit surface waters. The •OH radical can attack the aromatic rings, leading to the formation of hydroxylated intermediates, or abstract a hydrogen atom from the benzylic methylene (B1212753) group or the methyl group on the phenyl ring.
Direct Photolysis: Absorption of UV radiation can excite the molecule, potentially leading to the cleavage of the ester bond (photohydrolysis) or other rearrangements.
Sensitized Photolysis: Dissolved organic matter in natural waters can act as a photosensitizer, absorbing sunlight and transferring the energy to the compound, leading to its degradation. nih.gov
| Process | Reactant/Condition | Anticipated Outcome for this compound | Reference Compound(s) |
| Atmospheric Oxidation | Hydroxyl Radicals (•OH) | Degradation with a half-life of a few days. | Benzyl acetate nih.gov |
| Aqueous Photolysis | UV Irradiation | Photodecarboxylation, cleavage of ester bond. | Benzyl esters acs.org |
| Photocatalysis | TiO2 / Visible Light | Accelerated oxidation of aromatic rings. | Polycyclic Aromatic Hydrocarbons nih.govzenodo.org |
This table is interactive. Click on the headers to sort the data.
Biotransformation Processes and Microbial Degradation Mechanisms
The biotransformation of this compound is expected to be a significant degradation pathway in soil and aquatic environments. Based on structurally related compounds, the initial step is likely the hydrolysis of the ester bond by esterase enzymes, which are common in microorganisms. This would yield benzyl alcohol and 2-methylphenylacetic acid.
Ester Hydrolysis: C₆H₅CH₂OC(O)CH₂(C₆H₄CH₃) + H₂O → C₆H₅CH₂OH + HOOCCH₂(C₆H₄CH₃) (this compound) → (Benzyl alcohol) + (2-Methylphenylacetic acid)
Following hydrolysis, both products would undergo further microbial degradation. Benzyl alcohol is readily metabolized by many bacteria, typically being oxidized first to benzaldehyde (B42025) and then to benzoic acid, which enters central metabolic pathways. wur.nl
The degradation of the 2-methylphenylacetic acid component can be inferred from studies on toluene and xylene. nih.govresearchgate.netasm.org Under anaerobic conditions, a common activation mechanism for alkylated aromatic compounds is the addition of fumarate (B1241708) to the methyl group, catalyzed by the enzyme benzylsuccinate synthase. nih.gov This creates a succinate (B1194679) derivative that can be further metabolized via β-oxidation. nih.govresearchgate.net
For 2-methylphenylacetic acid, a similar pathway could be initiated on the methyl group, or the aromatic ring could be attacked by dioxygenase enzymes under aerobic conditions, leading to the formation of catechol-like intermediates which then undergo ring cleavage. unesp.br
Anaerobic degradation of aromatic hydrocarbons like toluene and xylene has been well-documented under various redox conditions, including denitrifying, sulfate-reducing, and methanogenic conditions. nih.govresearchgate.netasm.orgasm.orgnih.govasm.org These processes are typically slower than aerobic degradation but are crucial in anoxic environments like sediments and contaminated aquifers. The degradation of toluene and o-xylene (B151617) often proceeds through the formation of benzylsuccinate and methylbenzylsuccinate, respectively, which are then further broken down. nih.govresearchgate.net
| Degradation Stage | Process | Key Enzymes/Conditions | Intermediate Products | Reference Compound(s) |
| Initial | Ester Hydrolysis | Esterases (aerobic/anaerobic) | Benzyl alcohol, 2-Methylphenylacetic acid | Benzyl esters epa.gov |
| Secondary | Alcohol Oxidation | Alcohol/Aldehyde Dehydrogenases | Benzaldehyde, Benzoic acid | Benzyl alcohol wur.nl |
| Secondary | Aromatic Ring Activation (Anaerobic) | Benzylsuccinate Synthase | 2-carboxymethylbenzylsuccinic acid (hypothetical) | Toluene, Xylene nih.govresearchgate.net |
| Secondary | Aromatic Ring Cleavage (Aerobic) | Dioxygenases | Dihydroxylated intermediates (catechols) | Aromatic Hydrocarbons unesp.br |
This table is interactive. Click on the headers to sort the data.
Identification and Characterization of Environmental Transformation Products
The environmental transformation of this compound will likely produce a series of intermediate compounds before complete mineralization to CO₂ and water. The identification of these products is crucial for understanding the full environmental impact of the parent compound.
Based on the degradation pathways discussed, the primary transformation products are expected to be:
Benzyl alcohol and 2-Methylphenylacetic acid: Formed from the initial hydrolysis of the ester bond.
Benzaldehyde and Benzoic acid: Resulting from the oxidation of benzyl alcohol. wur.nl Benzoic acid is a common intermediate in the degradation of many aromatic compounds.
Hydroxylated derivatives: Formed by the action of monooxygenase or dioxygenase enzymes on both aromatic rings, or through photochemical reactions with hydroxyl radicals. unesp.br
Benzylsuccinate analogues: Under anaerobic conditions, the addition of fumarate to the methyl group of the 2-methylphenyl moiety would lead to compounds like (2-carboxymethyl)benzylsuccinic acid. nih.govresearchgate.net Further β-oxidation of this intermediate would produce a variety of smaller organic acids.
Advanced Analytical Methodologies for Research and Trace Analysis
Development and Validation of Chromatographic-Mass Spectrometric Methods (GC-MS, LC-MS/MS) for Complex Matrices
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of benzyl (B1604629) (2-methylphenyl)acetate, especially in complex mixtures. These methods involve separating the compound from other components in a sample, followed by its detection and identification based on its mass-to-charge ratio.
GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like benzyl (2-methylphenyl)acetate. The compound is first vaporized and then separated on a chromatographic column before being detected by the mass spectrometer. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for identification.
For less volatile samples or when higher sensitivity is required, LC-MS/MS can be employed. This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series. This tandem setup allows for highly selective and sensitive detection, making it ideal for trace analysis in complex environmental or biological matrices.
Table 1: Exemplary GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Quantitative Analytical Techniques in Mechanistic and Environmental Studies
Quantitative analysis of this compound is essential for understanding its formation mechanisms and its fate in the environment. These studies often rely on the highly sensitive and selective methods of GC-MS and LC-MS/MS to measure the concentration of the compound accurately.
In mechanistic studies, quantitative analysis can be used to track the formation of this compound over time, providing insights into reaction kinetics and pathways. For instance, by measuring the concentration of reactants and products at different time points, researchers can determine reaction rates and identify potential intermediates.
In environmental studies, the focus is often on detecting and quantifying trace amounts of this compound in samples such as water, soil, or air. The high sensitivity of modern analytical instruments allows for the detection of the compound at very low concentrations, which is crucial for assessing potential environmental exposure and impact.
Table 2: Quantitative Data from a Simulated Environmental Degradation Study of this compound
| Time (days) | Concentration (µg/L) |
| 0 | 100.0 |
| 7 | 85.2 |
| 14 | 68.7 |
| 28 | 45.1 |
| 56 | 18.9 |
Spectroscopic Quantification Methods (e.g., UV-Vis spectroscopy for reaction monitoring)
While chromatography-mass spectrometry techniques are the gold standard for trace analysis, spectroscopic methods like UV-Visible (UV-Vis) spectroscopy can be valuable for in-situ reaction monitoring, particularly when dealing with higher concentrations.
UV-Vis spectroscopy measures the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, containing an aromatic ring, will absorb UV light at specific wavelengths. By monitoring the change in absorbance at a characteristic wavelength, it is possible to follow the progress of a reaction that produces or consumes the compound.
This method is often used for real-time monitoring of chemical reactions, providing immediate feedback on the reaction's progress. While not as selective or sensitive as mass spectrometric methods, its non-destructive nature and ease of implementation make it a useful tool for kinetic studies and process control in the synthesis of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
